molecular formula C8H7FO2 B1349350 2-Fluoro-4-methylbenzoic acid CAS No. 7697-23-6

2-Fluoro-4-methylbenzoic acid

Cat. No.: B1349350
CAS No.: 7697-23-6
M. Wt: 154.14 g/mol
InChI Key: ALFWHEYHCZRVLO-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a methyl group at the fourth position of the benzene ring. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methylbenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process requires stringent control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Forms various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-4-methylbenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, where the compound acts as a substrate or intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxybenzoic acid
  • 4-Fluoro-2-methylbenzoic acid
  • 4-Chloro-2-methylbenzoic acid

Uniqueness

2-Fluoro-4-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFWHEYHCZRVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371160
Record name 2-Fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-23-6
Record name 2-Fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound of Step 1 (14 g, 105 mmol, 1 eq) was dissolved in 2-(2-ethoxyethoxy) ethanol (105 mL) and KOH (105 ml of a 8 M solution, 840 mmol, 8 eq) was added, the mixture was refluxed under nitrogen for 3 hours. The mixture was cooled and the pH set to 3. The product was extracted with EtOAc and the organic layer was washed 3 times with water and dried with sodium sulfate. The crude mixture was purified on silica using a 0-3% acetic acid/toluene gradient. 3.1 g of the desired compound (19%) was obtained.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
105 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing 2-fluoro-4-methylbenzoic acid according to current research?

A1: A recent study [] describes a multi-step synthesis of this compound starting from 2-bromo-5-methylaniline. This method involves diazotization, cyanidation, and hydrolysis reactions. The researchers optimized each step for improved yield and purity, achieving an overall yield of 35% and a purity of 99.185% (HPLC). []

Q2: What are the advantages of the synthetic method described in the research paper?

A2: The research highlights several advantages of the described synthetic route for this compound:

  • Readily available starting materials: The synthesis utilizes 2-bromo-5-methylaniline as a starting material, which is readily available. []
  • Mild reaction conditions: The reaction conditions used in the synthesis are relatively mild, making it easier to control the reaction and minimize side products. []
  • Cost-effectiveness: The use of readily available materials and mild reaction conditions contributes to the cost-effectiveness of this synthetic method. []
  • Suitability for industrial production: The simplicity and scalability of the process makes it potentially suitable for industrial production of this compound. []

Q3: How was the structure of the synthesized this compound confirmed?

A3: The researchers confirmed the structure of the synthesized this compound using ¹H NMR (proton nuclear magnetic resonance) spectroscopy and MS (mass spectrometry). [] These techniques provide detailed information about the compound's structure and molecular weight, verifying its successful synthesis.

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